molecular formula C11H20O4 B156576 Dimethyl azelate CAS No. 1732-10-1

Dimethyl azelate

Cat. No.: B156576
CAS No.: 1732-10-1
M. Wt: 216.27 g/mol
InChI Key: DRUKNYVQGHETPO-UHFFFAOYSA-N
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Description

Dimethyl azelate, also known as dimethyl nonanedioate or nonanedioic acid dimethyl ester, is an organic compound with the molecular formula C₁₁H₂₀O₄. It is an ester derived from azelaic acid and methanol. This compound is commonly used in various industrial applications, including as a solvent for paints and inks, and as an intermediate in the synthesis of other chemicals .

Scientific Research Applications

Dimethyl azelate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Dimethyl azelate, also known as dimethyl nonanedioate or nonanedioic acid dimethyl ester , is a fatty acid methyl ester It is known that azelaic acid, the parent compound of this compound, exerts an inhibitory effect against tyrosinase, a key enzyme for the synthesis of melanin .

Mode of Action

Azelaic acid, from which this compound is derived, is known to interact with its targets, such as tyrosinase, and cause changes in their activity . This interaction results in a reduction in the synthesis of melanin .

Biochemical Pathways

It is known that azelaic acid, the parent compound of this compound, is involved in the metabolism of oleic acid . It’s also suggested that azelaic acid is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways .

Pharmacokinetics

The pharmacokinetics of this compound have been studied to some extent. It has been found that this compound is chemically unstable in hepatocyte culture medium with a half-life of less than 1 hour and is depleted by the hepatocytes in less than 5 minutes, suggesting rapid hepatic metabolism . After oral administration of this compound to rats, the di- and monoester were undetectable in plasma while the levels of azelaic acid increased over time, reached maximum at less than 2 hours, and declined rapidly thereafter .

Result of Action

It is known that azelaic acid, the parent compound of this compound, can cause a reduction in the synthesis of melanin by inhibiting the enzyme tyrosinase .

Action Environment

It is known that azelaic acid, the parent compound of this compound, can be formed endogenously from substrates such as longer-chain dicarboxylic acids and processes like the metabolism of oleic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl azelate is typically synthesized through the esterification of azelaic acid with methanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride. The reaction involves heating the carboxylic acid with the alcohol solvent and the acid catalyst to produce the ester .

Industrial Production Methods: Industrial production of this compound often involves the oxidative cleavage of oleic acid to produce azelaic acid, which is then esterified with methanol. The process can be carried out using various chemocatalytic systems, such as hydrogen peroxide and tungstic acid, to achieve the oxidative cleavage .

Chemical Reactions Analysis

Types of Reactions: Dimethyl azelate undergoes several types of chemical reactions, including:

    Esterification: The formation of this compound from azelaic acid and methanol.

    Hydrolysis: The ester can be hydrolyzed back to azelaic acid and methanol in the presence of a strong acid or base.

    Reduction: this compound can be reduced to produce alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Esterification: Methanol and an acid catalyst (e.g., sulfuric acid, boron trifluoride).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Comparison with Similar Compounds

Dimethyl azelate can be compared with other similar compounds, such as:

    Dimethyl pimelate: An ester of pimelic acid, used in similar applications as this compound.

    Dimethyl suberate: An ester of suberic acid, also used as a solvent and intermediate in chemical synthesis.

    Dimethyl adipate: An ester of adipic acid, commonly used as a plasticizer and in the production of polymers.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as an intermediate in the synthesis of various biodegradable polymers and its potential antimicrobial properties set it apart from other similar compounds .

Properties

IUPAC Name

dimethyl nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUKNYVQGHETPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044807
Record name Dimethyl nonanedioate
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Molecular Weight

216.27 g/mol
Source PubChem
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CAS No.

1732-10-1
Record name Dimethyl azelate
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Record name Dimethyl azelate
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Record name Dimethyl azelate
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Record name Nonanedioic acid, 1,9-dimethyl ester
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Record name Dimethyl nonanedioate
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Record name Dimethyl azelate
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Record name DIMETHYL AZELATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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